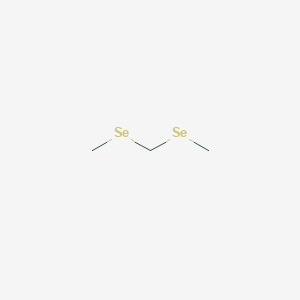

Bis(methylselanyl)methane

Beschreibung

Bis(methylselanyl)methane (CAS 593-79-3), also known as dimethylselenide, is an organoselenium compound with the molecular formula $ \text{C}2\text{H}6\text{Se} $ and a molecular weight of 109.03 g/mol. Structurally, it consists of a methane core bonded to two methylselanyl ($-\text{SeCH}3$) groups, forming $ (\text{CH}3)_2\text{Se} $. This colorless liquid is characterized by its high volatility and reactivity due to the polarizable selenium atom. Organoselenium compounds like bis(methylselanyl)methane are of significant interest in organic synthesis, catalysis, and materials science, where their unique redox properties and ligand capabilities are exploited .

Eigenschaften

CAS-Nummer |

56051-03-7 |

|---|---|

Molekularformel |

C3H8Se2 |

Molekulargewicht |

202.04 g/mol |

IUPAC-Name |

bis(methylselanyl)methane |

InChI |

InChI=1S/C3H8Se2/c1-4-3-5-2/h3H2,1-2H3 |

InChI-Schlüssel |

FIISDUWWMWGGQJ-UHFFFAOYSA-N |

Kanonische SMILES |

C[Se]C[Se]C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of bis(methylselanyl)methane typically involves the reaction of methylselenol with formaldehyde. One common method is the reduction of selenium dioxide with sodium borohydride in the presence of methyl iodide, followed by the reaction with formaldehyde under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenium compound.

Industrial Production Methods

Industrial production of bis(methylselanyl)methane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

Bis(methylselanyl)methane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form diselenides or selenoxides.

Reduction: It can be reduced to form selenols or other selenium-containing compounds.

Substitution: The methylselanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diselenides, while reduction can produce selenols .

Wissenschaftliche Forschungsanwendungen

Bis(methylselanyl)methane has several scientific research applications:

Biology: The compound has been studied for its potential antioxidant properties and its role in redox biology.

Medicine: Research has explored its potential use in cancer therapy due to its ability to modulate redox states and induce apoptosis in cancer cells.

Wirkmechanismus

The mechanism by which bis(methylselanyl)methane exerts its effects involves the interaction with cellular redox systems. The compound can modulate the activity of redox-sensitive enzymes and proteins, leading to changes in cellular redox states. This modulation can induce oxidative stress in cancer cells, triggering apoptosis. Additionally, the compound can interact with molecular targets such as thioredoxin reductase and glutathione peroxidase, influencing their activity and contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Sulfur-Containing Analogues

Sulfur-based analogues, such as bis(2-chloroethylthio)methane (CAS 63869-13-6), share structural similarities with bis(methylselanyl)methane but exhibit distinct reactivity and applications. Key differences include:

- Chemical Reactivity : The sulfur atom in bis(2-chloroethylthio)methane is less polarizable than selenium, reducing its nucleophilic and redox activity. However, the presence of chlorine substituents enhances its electrophilicity, making it a potent alkylating agent .

- Applications : Bis(2-chloroethylthio)methane is primarily used as a chemical intermediate in organic synthesis, whereas bis(methylselanyl)methane is leveraged in catalysis and specialized ligand systems due to selenium’s metal-coordinating properties .

- Safety : Sulfur derivatives with chloroethyl groups often require stringent storage conditions (dry, ventilated environments) to prevent hydrolysis, whereas bis(methylselanyl)methane’s stability under ambient conditions is comparatively higher .

Comparison with Isocyanate Derivatives

Bis(4-isocyanatophenyl)methane (CAS 5101-68-8) represents a methane derivative functionalized with isocyanate groups ($-\text{NCO}$). Key distinctions include:

- Reactivity : The isocyanate groups in bis(4-isocyanatophenyl)methane react vigorously with nucleophiles (e.g., alcohols, amines), enabling its use in polyurethane production. In contrast, bis(methylselanyl)methane participates in redox or coordination chemistry .

- Molecular Weight and Structure : With a molecular weight of 250.25 g/mol and aromatic substituents, bis(4-isocyanatophenyl)methane is significantly bulkier and less volatile than bis(methylselanyl)methane (109.03 g/mol) .

- Industrial Use : Bis(4-isocyanatophenyl)methane is a cornerstone in polymer industries, while bis(methylselanyl)methane finds niche roles in fine chemicals and catalysis .

Comparison with Other Methane Derivatives

Bisindolyl methane alkaloids (e.g., natural products isolated from marine or plant sources) share a methane backbone but are structurally distinct due to indole substituents. These compounds are pharmacologically active, with applications in anticancer and antimicrobial research, contrasting with bis(methylselanyl)methane’s synthetic utility .

Data Table: Comparative Analysis of Methane Derivatives

Research Findings and Industrial Relevance

- Bis(methylselanyl)methane: Studies highlight its role in stabilizing metal nanoparticles and facilitating selenium-mediated cross-coupling reactions, though its toxicity profile requires careful handling .

- Sulfur Analogues : Bis(2-chloroethylthio)methane’s efficacy in alkylation reactions is well-documented, but its environmental persistence necessitates controlled usage .

- Isocyanate Derivatives : Bis(4-isocyanatophenyl)methane’s reactivity underpins its dominance in polymer industries, though alternatives are sought due to isocyanate toxicity concerns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.